Product packaging for 3-Bromo-4-methylbenzylamine(Cat. No.:CAS No. 1177558-32-5)

3-Bromo-4-methylbenzylamine

Cat. No.: B1395271
CAS No.: 1177558-32-5
M. Wt: 200.08 g/mol
InChI Key: GDRGOJWXIJAVCR-UHFFFAOYSA-N
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Description

Significance of Arylmethylamines in Contemporary Organic and Medicinal Chemistry Research

Arylmethylamines, a class of organic compounds characterized by an amine group attached to a methyl group which is in turn bonded to an aryl group, represent a crucial scaffold in the realms of organic and medicinal chemistry. The β-arylethylamine moiety, a closely related structure, is a foundational component of numerous biologically active small molecules, including essential neurotransmitters. domainex.co.uk This structural motif is a key element in the design and synthesis of new therapeutic agents.

In the pursuit of new drugs, the arylmethylamine scaffold is frequently utilized. For instance, derivatives of this structure have been investigated for their potential as anticancer agents. nih.gov The versatility of the arylmethylamine framework allows for the introduction of various functional groups, enabling chemists to fine-tune the biological and physicochemical properties of the resulting molecules. Brominated heterocyclic compounds, which can be synthesized from precursors like 3-Bromo-4-methylbenzylamine, exhibit a wide range of biological activities and are valuable intermediates in reactions that help explore new chemical entities. researchgate.net The incorporation of a bromine atom into a molecular structure is a known strategy in drug design to potentially enhance the therapeutic properties of a compound. ump.edu.pl

Historical Context and Evolution of Research on Benzylamine (B48309) Derivatives

The parent compound, benzylamine, has a history rooted in early organic chemistry. It is a colorless, water-soluble liquid that serves as a common precursor in the industrial production of numerous pharmaceuticals. wikipedia.org One of its earliest noted applications was the use of its hydrochloride salt to combat motion sickness. wikipedia.org The initial synthesis of benzylamine was an accidental discovery by Rudolf Leuckart. wikipedia.org Over time, research has expanded to a wide array of benzylamine derivatives.

These derivatives have been the subject of various research endeavors to explore their therapeutic potential. For example, some benzylamine derivatives have been synthesized and evaluated for their antimycobacterial properties. acs.org Furthermore, benzylamine itself has been identified as a monoamine oxidase (MAO) inhibitor, affecting both MAO-A and MAO-B. wikipedia.org This has led to the development of derivatives like pargyline, which has been used as an antihypertensive and antidepressant medication. wikipedia.org This historical progression highlights the enduring importance of the benzylamine scaffold in the development of new bioactive compounds.

Current Research Landscape and Emerging Trajectories for this compound

Currently, this compound is primarily recognized as a valuable building block in organic synthesis. Its chemical structure, featuring a reactive amine group and a bromine-substituted aromatic ring, makes it an ideal starting material for creating a diverse range of more complex molecules for research applications. While specific, direct research applications for this compound are not extensively documented in publicly available literature, its utility can be inferred from studies on structurally related compounds.

Research on compounds containing 3-methyl and 3-bromo substitutions has shown engagement in the development of agents with antimicrobial and antifungal activities. tandfonline.com For example, a series of thiosemicarbazones prepared from 3-methyl/3-bromobenzo[b]thiophene-2-carboxaldehyde have been investigated for their effects against various bacteria and a yeast species. tandfonline.com Additionally, the synthesis of derivatives such as (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline highlights the use of the bromo-methylaniline moiety in creating compounds for further study, including computational analysis of their structural and electronic properties. nih.gov

The emerging trajectory for this compound is therefore closely tied to its role as a precursor in the synthesis of novel compounds with potential biological activities. Its structure provides a platform for medicinal chemists to design and synthesize new molecules that could be explored for a variety of therapeutic applications, leveraging the known bioactivity of the broader arylmethylamine class.

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 1177558-32-5
Molecular Formula C₈H₁₀BrN
Molecular Weight 200.08 g/mol
Appearance Colorless liquid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10BrN B1395271 3-Bromo-4-methylbenzylamine CAS No. 1177558-32-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromo-4-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRGOJWXIJAVCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177558-32-5
Record name (3-bromo-4-methylphenyl)methanamine
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Synthetic Methodologies and Strategies for 3 Bromo 4 Methylbenzylamine

Established Synthetic Pathways for Arylmethylamine Scaffolds

Established methods for preparing arylmethylamines, including 3-Bromo-4-methylbenzylamine, primarily involve reductive amination, reactions of halogenated precursors, and alkylation reactions.

Reductive Amination Approaches for Benzylamine (B48309) Synthesis

Reductive amination is a versatile and widely used method for the synthesis of amines. This process involves the reaction of a carbonyl compound, in this case, 3-bromo-4-methylbenzaldehyde (B184093), with an amine source, followed by the reduction of the resulting imine or iminium salt intermediate. arkat-usa.org

A common approach is a one-pot reductive amination where the aldehyde and amine are mixed in a suitable solvent, often in the presence of an acid catalyst to facilitate imine formation. arkat-usa.org Subsequently, a reducing agent is introduced to convert the imine to the desired benzylamine. arkat-usa.org Various reducing agents can be employed, with sodium borohydride (B1222165) being a frequent choice. arkat-usa.orgorientjchem.org The reaction of an aldehyde with a primary or secondary amine initially forms an imine or iminium salt, which is then reduced in situ. arkat-usa.org For the synthesis of primary amines like this compound, ammonia (B1221849) is used as the nitrogen source. fiveable.menih.gov

Studies have shown that different catalysts and reaction conditions can influence the efficiency and selectivity of reductive amination. For instance, ruthenium-based catalysts have been successfully used for the reductive amination of a wide range of aldehydes, including halogen-substituted ones, with ammonia to produce primary amines in high yields. nih.gov The tolerance of such catalytic systems to functional groups like halogens is crucial for the synthesis of compounds like this compound. nih.gov

Another variation involves the indirect reductive amination of aromatic aldehydes. ias.ac.in In this method, the aldehyde reacts with aqueous ammonia to form a hydrobenzamide (B1588721) intermediate. ias.ac.in Subsequent reduction of this intermediate with a reducing agent like sodium borohydride yields a mixture of primary and secondary benzylamines. ias.ac.in

The choice of solvent and additives can also play a significant role. For example, the use of Ga(OH)₃ as a co-reactant with NaBH₄ in acetonitrile (B52724) has been shown to be an efficient system for the reductive amination of various aldehydes with anilines. orientjchem.org Similarly, NaH₂PO₄·H₂O has been used in conjunction with NaBH₄. orientjchem.org

AldehydeAmine SourceReducing SystemProductYield (%)Reference
BenzaldehydeAnilineNaBH₄/Ga(OH)₃N-benzylaniline94 orientjchem.org
4-BromobenzaldehydeAnilineNaBH₄/Ga(OH)₃N-(4-bromobenzyl)aniline94 orientjchem.org
4-Methylbenzaldehyde4-BromoanilineNaBH₄/Ga(OH)₃N-(4-methylbenzyl)-4-bromoaniline95 orientjchem.org
BenzaldehydeAmmoniaRuCl₂(PPh₃)₃/H₂Benzylamine95 nih.gov
4-BromobenzaldehydeAmmoniaRuCl₂(PPh₃)₃/H₂4-Bromobenzylamine99 rsc.org

Synthesis via Halogenated Aromatic Precursors

The synthesis of benzylamines from halogenated aromatic precursors is a common strategy. For this compound, a logical starting material is a molecule that already contains the bromo- and methyl-substituted benzene (B151609) ring.

One prominent method is the reduction of the corresponding nitrile, 3-bromo-4-methylbenzonitrile. Catalytic hydrogenation is a widely employed technique for this transformation. google.com This process typically involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst. google.com The reaction is often carried out in a solvent like an alcohol, and in the presence of ammonia to suppress the formation of secondary and tertiary amines. google.com The catalyst choice is critical to avoid dehalogenation, a potential side reaction where the bromine atom is replaced by hydrogen.

Another pathway starting from a halogenated precursor is the Gabriel synthesis. acs.orgbrainly.comresearchgate.net This multi-step method is known for producing pure primary amines without the byproducts of secondary or tertiary amines. researchgate.net The synthesis begins with the reaction of potassium phthalimide (B116566) with a benzyl (B1604629) halide, in this case, 3-bromo-4-methylbenzyl bromide. brainly.com This SN2 reaction forms an N-benzylphthalimide intermediate. brainly.comresearchgate.net Subsequent cleavage of the phthalimide group, typically through hydrolysis with a strong acid, base, or hydrazine, liberates the desired primary amine, this compound. acs.orgbrainly.comresearchgate.net

PrecursorReagentsProductReference
Halogenated benzonitrile (B105546)H₂, Catalyst, AmmoniaHalogenated benzylamine google.com
Benzyl bromidePotassium phthalimide, then HydrazineBenzylamine brainly.com

Alkylation Reactions in Amine Derivatization

Alkylation of amines is a fundamental method for forming C-N bonds. libretexts.org However, the direct alkylation of ammonia or primary amines with alkyl halides to produce a specific primary or secondary amine can be challenging due to overalkylation, where the amine product, being nucleophilic itself, reacts further with the alkyl halide. libretexts.orgmasterorganicchemistry.com This often leads to a mixture of primary, secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. libretexts.orgmasterorganicchemistry.com

To achieve selective mono-N-alkylation of primary amines, specific conditions and reagents can be employed. The use of a cesium base, such as cesium hydroxide, in an anhydrous solvent like dimethyl sulfoxide (B87167) has been shown to effectively produce secondary amines from primary amines and alkyl halides with minimal overalkylation. google.com While this is typically for secondary amine synthesis, the principles of controlling reactivity are relevant.

For the synthesis of a primary amine like this compound, a more controlled approach is often necessary. The Gabriel synthesis, as mentioned in the previous section, is a classic example of a controlled alkylation method that prevents overalkylation by using a phthalimide protecting group. fiveable.me

Another strategy involves the use of specific catalytic systems. For instance, chromium-catalyzed alkylation of amines with alcohols has been reported, offering a pathway that can tolerate halide substituents on the aromatic ring. uni-bayreuth.de Similarly, manganese-catalyzed N-alkylation of amines with alcohols provides an atom-economic route. organic-chemistry.org

AmineAlkylating AgentConditions/CatalystProduct TypeChallengesReference
Primary AmineAlkyl HalideCesium HydroxideSecondary Amine- google.com
Ammonia/Primary AmineAlkyl HalideStandard ConditionsMixture of aminesOveralkylation libretexts.orgmasterorganicchemistry.com
Secondary AmineAlkyl HalideHünig's baseTertiary Amine- researchgate.net

Advanced Synthetic Approaches and Chemo/Stereoselective Transformations

Modern synthetic chemistry offers more sophisticated methods for the preparation of complex amines, including strategies for controlling stereochemistry and for building molecular complexity in a single step.

Asymmetric Synthesis of Chiral Derivatives

While this compound itself is not chiral, the development of asymmetric methods to synthesize chiral benzylamine derivatives is a significant area of research, particularly for applications in pharmaceuticals. acs.org Chiral benzylamines are crucial components of many biologically active molecules. acs.org

One approach to creating chiral amines is through the stereoselective reduction of a prochiral imine. This can be achieved using chiral catalysts or reagents. For instance, enzyme-catalyzed reductive amination has emerged as a powerful tool for synthesizing chiral amines with high enantioselectivity. acs.org Ancestral enzymes, known for their high thermostability and catalytic promiscuity, are particularly attractive for this purpose. acs.org

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary can be attached to the molecule, direct a stereoselective reaction, and then be removed. For example, chiral (E)-arylaldehyde oxime ethers have been used to synthesize enantiomerically enriched (R)-1-(aryl)ethylamines. acs.org

Metal-catalyzed reactions are also at the forefront of asymmetric amine synthesis. Copper-catalyzed enantioselective aza-Friedel–Crafts reactions between phenols and N-sulfonyl aldimines provide a route to chiral secondary benzylamines with excellent enantioselectivities. acs.org Similarly, Ni/photoredox dual-catalyzed multicomponent cross-electrophile coupling has been developed to access chiral α-arylamides, which can be converted to chiral primary and secondary amines. acs.org

MethodKey FeaturesProduct TypeReference
Enzyme-catalyzed reductive aminationHigh enantioselectivity, sustainableChiral amines acs.org
Chiral auxiliariesStereocontrol via attached chiral groupChiral amines shu.ac.uk
Copper-catalyzed aza-Friedel–CraftsExcellent enantioselectivityChiral secondary benzylamines acs.org
Ni/Photoredox dual catalysisMulticomponent coupling, high enantioselectivityChiral α-arylamides (precursors to chiral amines) acs.org
Zirconocene hydride reductionDiastereoselective and chemoselectiveChiral benzylamines acs.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. thieme-connect.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. thieme-connect.com

The Ugi reaction is a well-known four-component reaction that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.govbeilstein-journals.org This reaction could be adapted for the synthesis of derivatives of this compound by using it as the amine component, or by using 3-bromo-4-methylbenzaldehyde as the aldehyde component. Optimization of Ugi reaction conditions, such as solvent and reactant concentrations, is often necessary to achieve good yields. nih.gov

Another relevant MCR is the Mannich-like reaction. A zinc-mediated, three-component reaction of aromatic halides, amines, and paraformaldehyde has been developed for the straightforward synthesis of functionalized tertiary benzylamines. thieme-connect.comorganic-chemistry.orgresearchgate.net This method involves the in situ formation of an arylzinc reagent from an aryl bromide, which then reacts with an iminium ion generated from the amine and formaldehyde. thieme-connect.com The use of bromobenzenes as starting materials makes this approach particularly suitable for synthesizing derivatives related to this compound. organic-chemistry.org

ReactionComponentsProduct TypeKey FeaturesReference
Ugi ReactionAldehyde, Amine, Carboxylic Acid, Isocyanideα-Acylamino amideFour-component, high diversity nih.govbeilstein-journals.org
Mannich-like ReactionAromatic Halide, Amine, ParaformaldehydeTertiary BenzylamineThree-component, in situ organozinc formation thieme-connect.comorganic-chemistry.orgresearchgate.net
Three-component phosphonate (B1237965) synthesisBenzylamine, Triethyl orthoformate, Diethyl phosphiteN-benzylaminobenzylphosphonic acidCan be manipulated by reaction conditions nih.gov

Process Optimization for Scalable Synthesis

The successful transition of a synthetic route from laboratory-scale to industrial production hinges on rigorous process optimization. For this compound, a key intermediate, the focus of scalable synthesis optimization lies in maximizing yield, purity, and efficiency while minimizing costs and environmental impact. Research efforts have been directed towards refining the reduction of the nitrile precursor, 3-Bromo-4-methylbenzonitrile, a critical step in its synthesis.

Detailed Research Findings

A significant advancement in the synthesis of this compound involves the catalytic hydrogenation of 3-Bromo-4-methylbenzonitrile. A study focused on a novel catalyst, POSS–COF-[(Co(acetate)2)], demonstrated its high efficacy in the selective reduction of various nitriles to primary amines. mdpi.com This method is particularly relevant for scalable production due to the successful reduction of halogenated benzonitriles without significant dehalogenation, a common side reaction that reduces yield and complicates purification. mdpi.com

The conversion of 3-Bromo-4-methylbenzonitrile using this cobalt-based catalyst approached near-quantitative yields, highlighting its potential for industrial application. The hydrogenation process is believed to occur stepwise: the nitrile's C≡N triple bond is first transformed into an imine intermediate, which is then readily reduced to the primary amine. mdpi.com

Optimization of the reaction conditions is crucial for the efficiency of this catalytic system. Key parameters that have been investigated include the choice of solvent, reaction temperature, and hydrogen pressure.

Solvent Optimization: The choice of solvent was found to be a critical factor in the hydrogenation of the benzonitrile precursor. mdpi.com Various protic and aprotic solvents were tested to determine the optimal medium for the reaction. Among the solvents evaluated, alcoholic solvents, particularly isopropyl alcohol, demonstrated superior performance. mdpi.com Isopropyl alcohol acts as both a solvent and a hydrogen donor, contributing to the near-complete conversion of the substrate. mdpi.com The effectiveness of different solvents in a model reaction (reduction of benzonitrile) is summarized in the table below.

Table 1: Solvent Optimization for the Hydrogenation of Benzonitrile Reaction Conditions: Benzonitrile (0.5 mmol), POSS–COF (Co) catalyst (20 mg), Solvent (3 mL), 120 °C, 4.5 MPa H₂, 24 h.

Entry Solvent Conversion (%) Benzylamine Yield (%)
1 Isopropyl alcohol >99 >99
2 Ethanol 76 75
3 Methanol 65 64
4 Toluene 45 44
5 Dioxane 58 57
6 THF 55 54

Data sourced from a study on a model reaction to optimize nitrile reduction conditions. mdpi.com

Catalyst Performance and Substrate Scope: The POSS–COF (Co) catalyst proved effective for a range of substituted aryl nitriles. For the specific synthesis of this compound, the substrate 3-Bromo-4-methylbenzonitrile was successfully converted into the desired product with high yield. mdpi.com This demonstrates the catalyst's tolerance for halogen substituents, which is a significant advantage for scalable synthesis.

Table 2: Catalytic Reduction of Various Aryl Nitriles Reaction Conditions: Nitrile (0.5 mmol), POSS–COF (Co) catalyst (20 mg), Isopropyl alcohol (3 mL), 120 °C, 4.5 MPa H₂, 24 h.

Entry Substrate Product Conversion (%) Yield (%)
1 Benzonitrile Benzylamine >99 >99
2 4-Methylbenzonitrile 4-Methylbenzylamine >99 >99
3 4-Methoxybenzonitrile 4-Methoxybenzylamine >99 >99
4 3-Bromo-4-methylbenzonitrile This compound >99 98
5 4-Chlorobenzonitrile 4-Chlorobenzylamine >99 98

Data sourced from a study demonstrating the substrate scope of the POSS–COF (Co) catalyst. mdpi.com

Reactivity and Mechanistic Investigations of 3 Bromo 4 Methylbenzylamine

Nucleophilic Reactivity of the Primary Amine Functionality

The primary amine group in 3-Bromo-4-methylbenzylamine is a key functional group that dictates a significant portion of its reactivity. This amine is nucleophilic due to the lone pair of electrons on the nitrogen atom. It readily participates in reactions with a variety of electrophiles.

One of the fundamental reactions of the primary amine is its acylation to form amides. For instance, the reaction of this compound with acetyl chloride or acetic anhydride (B1165640) in the presence of a base would yield N-(3-bromo-4-methylphenyl)acetamide. This reaction is a standard method for protecting the amine functionality or for the synthesis of amide-containing target molecules.

Another characteristic reaction is the formation of imines, or Schiff bases, upon condensation with aldehydes or ketones. This reaction is typically catalyzed by an acid and involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting imine has a C=N double bond and is an important intermediate in various organic transformations.

The primary amine can also undergo alkylation reactions with alkyl halides. However, this reaction can be challenging to control as it can lead to a mixture of mono-, di-, and tri-alkylated products, along with the quaternary ammonium (B1175870) salt. The degree of alkylation can be influenced by the reaction conditions, such as the stoichiometry of the reactants and the nature of the alkylating agent and base used.

Below is a table summarizing the expected nucleophilic reactions of the primary amine functionality of this compound with various electrophiles.

ElectrophileReagent ExampleProduct Type
Acyl HalideAcetyl chlorideAmide
Acid AnhydrideAcetic anhydrideAmide
AldehydeBenzaldehydeImine (Schiff Base)
KetoneAcetoneImine (Schiff Base)
Alkyl HalideMethyl iodideMono-, di-, tri-alkylated amines, Quaternary ammonium salt

Electrophilic Aromatic Substitution Pathways on the Substituted Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these substitutions is directed by the existing substituents on the ring: the bromo group, the methyl group, and the aminomethyl group (-CH2NH2).

The methyl group is an activating group and is ortho-, para-directing. The bromo group is a deactivating group but is also ortho-, para-directing. The aminomethyl group is an activating, ortho-, para-directing group. The combined directing effects of these substituents will determine the position of the incoming electrophile.

Considering the positions on the ring:

Position 2 is ortho to the aminomethyl group and meta to the bromo and methyl groups.

Position 5 is para to the aminomethyl group, ortho to the bromo group, and meta to the methyl group.

Position 6 is ortho to the aminomethyl and methyl groups and meta to the bromo group.

The outcome of an EAS reaction will depend on the specific reaction conditions and the nature of the electrophile. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orgmasterorganicchemistry.com For instance, nitration using a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the ring. libretexts.orgmasterorganicchemistry.com The precise location of substitution would require experimental determination, but it is likely to be influenced by the steric hindrance and the electronic effects of the substituents.

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. libretexts.orgmsu.edu Subsequent loss of a proton from the ring restores aromaticity and yields the substituted product. libretexts.orgmsu.edu

Elucidation of Reaction Mechanisms and Transition States

The elucidation of reaction mechanisms for reactions involving this compound would typically involve a combination of experimental and computational studies.

For the nucleophilic reactions of the amine, kinetic studies can provide insights into the reaction order and the rate-determining step. For example, in acylation reactions, the rate is often dependent on the concentration of both the amine and the acylating agent. Isotope labeling studies could also be employed to track the movement of atoms throughout the reaction.

In electrophilic aromatic substitution, the mechanism is generally well-understood. msu.edu However, for a polysubstituted ring like in this compound, computational chemistry could be a powerful tool to predict the most likely site of substitution. Density Functional Theory (DFT) calculations can be used to model the transition states for the attack of an electrophile at different positions on the ring, allowing for the determination of the lowest energy pathway. These calculations can also provide information on the electronic properties of the molecule, such as the distribution of electron density, which influences its reactivity.

Impact of the Bromine Substituent on Reaction Kinetics and Selectivity

The bromine substituent on the phenyl ring has a significant impact on the reactivity of this compound in several ways.

Electronic Effect: Bromine is an electronegative atom and therefore exerts an electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring towards electrophilic aromatic substitution, making these reactions slower compared to an unsubstituted benzene (B151609) ring. However, bromine also has lone pairs of electrons that can be donated to the ring through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions. The deactivating inductive effect is generally stronger than the activating resonance effect for halogens.

Steric Effect: The bromine atom is relatively large, and its presence can sterically hinder reactions at the adjacent positions (ortho positions). This steric hindrance can influence the regioselectivity of electrophilic aromatic substitution, potentially favoring substitution at the less hindered para position.

In nucleophilic reactions of the primary amine, the electronic effect of the bromine substituent is transmitted through the phenyl ring and the methylene (B1212753) bridge. The electron-withdrawing nature of bromine can slightly decrease the nucleophilicity of the amine by reducing the electron density on the nitrogen atom. This would be expected to slow down the rate of reactions with electrophiles compared to an unsubstituted benzylamine (B48309).

Radical Chemistry and Oxidative Transformations

The benzylic C-H bond in this compound is susceptible to radical abstraction. Under conditions that generate radicals, such as exposure to radical initiators or visible light in the presence of a photosensitizer, a hydrogen atom can be abstracted from the methylene group to form a benzylic radical. This radical is stabilized by resonance with the aromatic ring.

A recent study has shown that aryl bromides can serve as precursors for bromo radicals under visible-light-induced conditions. rsc.org These bromo radicals are highly efficient at abstracting benzylic C(sp3)-H bonds to generate benzylic radicals. rsc.org This suggests that this compound could potentially undergo reactions initiated by the abstraction of its own benzylic hydrogen by a photochemically generated bromo radical. The resulting benzylic radical could then participate in various coupling reactions.

The primary amine functionality can also undergo oxidative transformations. Strong oxidizing agents can lead to a variety of products, depending on the reaction conditions. For example, oxidation could potentially lead to the formation of an oxime, a nitroso compound, or even cleavage of the C-N bond. The presence of the electron-withdrawing bromo group might influence the susceptibility of the amine to oxidation.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block for Complex Organic Molecules

3-Bromo-4-methylbenzylamine serves as a crucial intermediate in the synthesis of intricate organic molecules. The presence of the bromine atom and the amino group provides two distinct reaction sites. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The amino group can be readily acylated, alkylated, or used in the formation of imines and other nitrogen-containing functionalities. This dual reactivity makes it a valuable precursor for creating diverse and complex molecular scaffolds.

For instance, the related compound 3-Bromo-N-methylbenzylamine is utilized as an intermediate in the synthesis of complex organic molecules through reactions like substitution, oxidation, and reduction.

Utilization in Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, is a significant area of organic chemistry. These compounds are prevalent in pharmaceuticals, natural products, and functional materials. This compound and its derivatives are valuable precursors for the synthesis of various nitrogen-containing heterocycles.

Precursor in the Synthesis of Azetidine (B1206935) Derivatives

Azetidines are four-membered nitrogen-containing heterocyclic compounds that are important structural motifs in many biologically active molecules. The synthesis of azetidine derivatives can be a challenging task due to the ring strain associated with the four-membered ring. 3-Amino-azetidines are key intermediates for several biologically active compounds, and efficient methods for their preparation are highly sought after. google.com While direct synthesis of azetidine derivatives from this compound is not extensively documented in the provided search results, the analogous compound 3-Bromo-1-(4-methylbenzyl)azetidine is commercially available, indicating its role as a building block in this area. bldpharm.com The synthesis of such compounds often involves the reaction of a suitable nitrogen-containing nucleophile with an electrophilic precursor. google.com

Intermediate in the Formation of Isoquinoline (B145761) Scaffolds

Isoquinolines are bicyclic aromatic nitrogen-containing heterocycles that form the core structure of many natural products and pharmaceuticals with a wide range of biological activities. The synthesis of isoquinoline scaffolds often involves the construction of the heterocyclic ring onto a pre-existing benzene (B151609) ring. While the direct use of this compound in isoquinoline synthesis is not explicitly detailed in the provided results, the general strategies for isoquinoline synthesis often utilize substituted benzylamines as key starting materials. The bromine atom in this compound could be strategically employed in cyclization reactions to form the isoquinoline ring system.

Contribution to the Synthesis of Other Nitrogen-Containing Heterocycles

Beyond azetidines and isoquinolines, this compound and its analogs are instrumental in the synthesis of a variety of other nitrogen-containing heterocycles. For example, the related compound 3-bromo-4-methylaniline (B27599) is a precursor for synthesizing pyrazine (B50134) carboxamides, which have shown antibacterial activities. mdpi.com The synthesis involves the reaction of 3-bromo-4-methylaniline with pyrazine-2-carboxylic acid. mdpi.com Furthermore, derivatives of benzanthrone, which can be synthesized from precursors like 3-bromobenzanthrone, exhibit interesting photophysical properties. The introduction of amino groups can further modify these properties. nih.gov These examples highlight the broader utility of bromo-amino-substituted aromatic compounds in constructing diverse heterocyclic systems.

Application as an Intermediate in Pharmaceutical and Agrochemical Synthesis

The structural features of this compound make it a valuable intermediate in the synthesis of both pharmaceuticals and agrochemicals. The ability to introduce various functional groups through reactions at the bromine and amine positions allows for the creation of a wide array of molecules with potential biological activity.

In the pharmaceutical industry, this compound can be a building block for drugs targeting a range of conditions. For instance, the related 3-Bromo-N-methylbenzylamine is considered a pharmaceutical intermediate. The synthesis of febuxostat, a drug for treating gout, involves an intermediate, 3-bromo-4-isobutyloxyphenyl carbothioamide, which highlights the importance of similar bromo-substituted phenyl derivatives in medicinal chemistry. researchgate.net

In the agrochemical sector, 3-bromo-4-methylpyridine, a structurally related compound, is an important intermediate for pesticides and herbicides. nbinno.com The environmental transformation of the herbicide Bromoxynil can lead to the formation of 3-bromo-4-hydroxybenzamide, indicating the relevance of such brominated aromatic structures in an agrochemical context. nih.gov

Derivatization for Analytical Techniques and Chemical Biology Probes

Derivatization is a chemical modification process used to enhance the analytical properties of a compound or to create probes for studying biological systems. numberanalytics.com this compound and its isomers can be utilized as derivatizing agents in analytical chemistry.

A notable application is the use of 4-bromo-N-methylbenzylamine as a derivatization reagent for the analysis of carboxylic acids using high-performance liquid chromatography-mass spectrometry (HPLC-MS). nih.govsci-hub.se This derivatization enhances the ionization efficiency and allows for sensitive detection of these biologically important molecules. nih.govacs.org The bromine atom provides a characteristic isotopic pattern that aids in the identification of the derivatized compounds. nih.govsci-hub.se This method has been successfully applied to study metabolites in the tricarboxylic acid (TCA) cycle. nih.gov

Furthermore, the development of chiral derivatizing agents is crucial for determining the enantiomeric purity of chiral compounds. acs.orgbath.ac.uk While not directly involving this compound, the principles of using functionalized molecules to create diastereomeric derivatives for NMR analysis are well-established and could be extended to this compound.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and reactivity of molecules like 3-Bromo-4-methylbenzylamine. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), could elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The analysis of HOMO-LUMO energy gaps is crucial for predicting a molecule's kinetic stability and chemical reactivity. For instance, a smaller energy gap generally implies higher reactivity. Reactivity descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index can be derived from these orbital energies to quantify the molecule's behavior in chemical reactions. The presence of the bromine atom, an electron-withdrawing group, and the methyl and aminomethyl groups, which are electron-donating, would create a complex electronic environment, making DFT an ideal method to map out regions susceptible to electrophilic or nucleophilic attack.

Molecular Modeling and Simulation for Conformational Analysis

Molecular modeling and mechanics are essential for exploring the conformational landscape of flexible molecules like this compound. The molecule possesses a rotatable bond between the benzyl (B1604629) carbon and the amine group, allowing for various spatial arrangements. Conformational analysis aims to identify the lowest-energy conformers, which are the most populated and thus most relevant, at a given temperature.

Techniques such as dihedral driver calculations can systematically rotate the flexible bonds to map the potential energy surface and identify stable conformations. In the case of this compound, key considerations would include the orientation of the aminomethyl group relative to the benzene (B151609) ring and the potential for intramolecular interactions. The preferred conformation is typically a half-chair for six-membered rings with pseudo-equatorial phenyl rings to minimize steric hindrance.

Prediction of Spectroscopic Parameters and Molecular Properties

Computational chemistry is instrumental in predicting spectroscopic parameters, which can then be compared with experimental data for structural validation. For this compound, theoretical calculations could predict its vibrational spectra (Infrared and Raman). By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This process, often done using DFT methods, aids in the assignment of experimental spectral bands to specific molecular vibrations, such as C-H stretches, N-H bends, and C-Br stretches.

Furthermore, other molecular properties can be computed. These include the dipole moment, polarizability, and first-order hyperpolarizability, which provide insights into the molecule's response to an external electric field and its potential for use in non-linear optical materials.

Table of Predicted Molecular Properties (Hypothetical) Below is a hypothetical table illustrating the kind of data that would be generated from such computational predictions.

Molecular PropertyPredicted ValueUnit
Dipole Moment (µ)Data not availableDebye
Mean Polarizability (α)Data not availableesu
First Hyperpolarizability (β₀)Data not availableesu
HOMO EnergyData not availableeV
LUMO EnergyData not availableeV
Energy Gap (ΔE)Data not availableeV

Computational Studies on Reaction Energetics and Pathways

For example, reactions such as N-alkylation, acylation of the amine group, or palladium-catalyzed cross-coupling reactions at the bromine-substituted position (like Suzuki or Buchwald-Hartwig reactions) could be modeled. By calculating the activation energies for different potential pathways, researchers can predict which reaction conditions would be most favorable and which products would be likely to form. This is essential for guiding synthetic efforts and understanding reaction mechanisms at a molecular level.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 3-Bromo-4-methylbenzylamine. Both ¹H and ¹³C NMR experiments are essential for unambiguous structure confirmation.

¹H NMR: The proton NMR spectrum provides information on the number of chemically distinct protons, their local electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the amine protons, and the methyl protons.

Aromatic Region: The tri-substituted benzene (B151609) ring gives rise to three proton signals. The proton at C2 (between the bromine and benzylamine (B48309) groups) is expected to appear as a singlet or a narrowly split doublet. The protons at C5 and C6 will appear as doublets due to coupling with each other.

Benzylic and Amine Protons: The two protons of the benzylic methylene group (-CH₂NH₂) are chemically equivalent and are expected to produce a singlet. The two amine (-NH₂) protons typically appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.

Methyl Protons: The three protons of the methyl group (-CH₃) attached to the aromatic ring will appear as a sharp singlet.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, eight distinct signals are predicted, corresponding to the six carbons of the benzene ring, the benzylic carbon, and the methyl carbon. The carbon attached to the electronegative bromine atom (C3) will be significantly shifted, as will the carbons of the substituted ring.

Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Integration Predicted ¹³C Chemical Shift (δ, ppm)
-CH₃~2.35Singlet3H~20-25
-CH₂NH₂~3.80Singlet2H~45-50
-NH₂~1.5-2.5 (broad)Singlet2HN/A
Ar-H5~7.15Doublet1H~128-132
Ar-H6~7.25Doublet1H~130-134
Ar-H2~7.45Singlet1H~132-136
Ar-C4N/AN/AN/A~135-140
Ar-C1N/AN/AN/A~140-145
Ar-C3N/AN/AN/A~120-125
Ar-C2N/AN/AN/A~132-136
Ar-C5N/AN/AN/A~128-132
Ar-C6N/AN/AN/A~130-134
Note: Predicted values are based on standard chemical shift tables and data from analogous structures. Actual experimental values may vary based on solvent and other conditions.

Mass Spectrometry Techniques in Compound Identification and Profiling

Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₁₀BrN), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula.

A key diagnostic feature in the mass spectrum of a bromine-containing compound is the isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a definitive indicator for the presence of a single bromine atom.

The fragmentation pattern observed under electron ionization (EI) conditions provides further structural evidence. Plausible fragmentation pathways include the loss of the aminomethyl radical or the bromine atom, and the formation of a stable tropylium (B1234903) ion, a common rearrangement for benzyl (B1604629) derivatives.

Predicted Mass Spectrometry Data for this compound

m/z Value (Predicted) Ion Identity Notes
200/202[C₈H₁₀BrN]⁺Molecular ion peak ([M]⁺/[M+2]⁺) showing the characteristic ~1:1 isotopic pattern for bromine.
185/187[C₈H₈Br]⁺Loss of the amino group (-NH₂).
121[C₈H₁₀N]⁺Loss of the bromine atom (·Br).
106[C₇H₈N]⁺Benzylic cleavage, loss of ·CH₂NH₂ from the non-brominated analogue fragment.
91[C₇H₇]⁺Tropylium ion, a common rearrangement product for benzyl compounds.
Note: The m/z values are based on the most abundant isotope (⁷⁹Br) unless otherwise noted. The presence of the corresponding ⁸¹Br peak is expected for all bromine-containing fragments.

Infrared (IR) Spectroscopy for Functional Group Analysis and Bonding Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its structure. The primary amine (-NH₂) group is particularly diagnostic, typically showing two distinct N-H stretching bands. The presence of both aromatic and aliphatic C-H bonds, as well as the C-Br bond, would also be confirmed. Analysis of the N-H vibrational modes is a key feature; a pure primary amine typically displays two bands for asymmetrical and symmetrical stretching modes. researchgate.net

Predicted Infrared (IR) Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)3300 - 3400 (two bands)
C-H Aromatic StretchAr-H3000 - 3100
C-H Aliphatic Stretch-CH₃, -CH₂-2850 - 3000
N-H Bend (Scissoring)Primary Amine (-NH₂)1590 - 1650
C=C Aromatic Ring StretchBenzene Ring1450 - 1600 (multiple bands)
C-N StretchBenzylamine1020 - 1250
C-Br StretchAryl Bromide500 - 600
Note: These are approximate frequency ranges. The exact position and intensity of peaks can be influenced by the molecular environment and sample phase.

X-ray Diffraction for Solid-State Structure Determination and Absolute Stereochemistry

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a crystalline solid. Should this compound be crystallized, or converted into a crystalline salt (e.g., a hydrochloride or hydrobromide salt), this technique could be employed for its analysis.

This method would provide definitive proof of the molecular structure by mapping the electron density of the atoms in space. The resulting structural model would yield highly accurate measurements of:

Bond Lengths: The exact distances between connected atoms (e.g., C-C, C-H, C-N, C-Br).

Bond Angles: The angles formed between three connected atoms, confirming the geometry around each atom.

Torsional Angles: The dihedral angles that describe the conformation of the molecule, such as the orientation of the aminomethyl group relative to the benzene ring.

Intermolecular Interactions: The analysis would also reveal how molecules are arranged in the crystal lattice and identify any significant intermolecular forces, such as hydrogen bonding involving the amine group.

To date, a crystal structure for this compound has not been reported in public crystallographic databases. However, the structures of related brominated aromatic compounds have been successfully determined, demonstrating the power of this technique to unambiguously confirm the substitution pattern on the benzene ring. researchgate.netresearchgate.net

Advanced Spectroscopic Methods for Mechanistic Insights

Beyond primary 1D NMR, advanced spectroscopic techniques can provide deeper insights into the structure and connectivity of this compound.

2D NMR Spectroscopy: Two-dimensional NMR experiments are invaluable for making unambiguous assignments of all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this molecule, it would show a clear correlation between the aromatic protons on adjacent carbons (H-5 and H-6), helping to definitively assign their positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atoms to which they are attached. It would be used to correlate the signals in the ¹H spectrum with their corresponding signals in the ¹³C spectrum, for instance, linking the methyl proton singlet to the methyl carbon signal.

Rapid-Scanning Stopped-Flow Spectroscopy: This advanced UV-Visible spectroscopic method can be used to study the kinetics and detect transient chemical intermediates in reactions involving benzylamines. For example, such techniques have been used to monitor the formation of enzyme-substrate Schiff base complexes during the oxidation of substituted benzylamines by amine oxidases, providing mechanistic insights into biochemical pathways. nih.gov

Computational Chemistry: Density Functional Theory (DFT) calculations are often used in conjunction with experimental spectroscopy. These theoretical methods can predict NMR chemical shifts, vibrational frequencies (IR), and electronic properties. Comparing the calculated spectra with experimental data can provide a higher level of confidence in the structural assignment and offer insights into the molecule's electronic structure and reactivity.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Transformations Utilizing 3-Bromo-4-methylbenzylamine

The future of this compound in organic synthesis lies in its use as a versatile starting material. The bromine atom is particularly amenable to a variety of well-established and novel cross-coupling reactions. Future research will likely focus on:

Palladium-catalyzed Cross-Coupling Reactions: The development of Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions using this compound as the aryl halide component. These transformations would allow for the introduction of a wide array of functional groups, including alkyl, aryl, alkynyl, and amino moieties, thereby generating extensive libraries of novel compounds.

C-H Activation: Exploration of regioselective C-H activation at the positions ortho to the existing substituents on the benzene (B151609) ring. This would provide an atom-economical route to biaryl compounds and other complex derivatives.

Photoredox Catalysis: Utilizing the bromo-substituted ring in light-mediated reactions to form new carbon-carbon and carbon-heteroatom bonds under mild conditions.

The primary amino group can be readily derivatized through acylation, alkylation, and reductive amination to create amides, secondary and tertiary amines, and more complex nitrogen-containing heterocycles. The combination of these transformations offers a powerful strategy for the divergent synthesis of new chemical entities.

Exploration of its Role in Catalysis and Organocatalysis

The structural features of this compound suggest its potential as a precursor to novel catalysts. Future research could investigate:

Ligand Synthesis: The aminomethyl group can serve as an anchor point for the synthesis of more complex ligand scaffolds. For example, reaction with chiral epoxides or other bifunctional reagents could yield chiral amino alcohol or diamine ligands for asymmetric metal catalysis.

Organocatalyst Development: The benzylamine (B48309) moiety itself is a common feature in organocatalysts for reactions such as Michael additions and aldol (B89426) reactions. The electronic effects of the bromo and methyl substituents could be exploited to fine-tune the catalytic activity and selectivity of such catalysts. While direct catalytic applications have not yet been reported, the potential for creating tailored catalysts from this building block is significant.

Integration into High-Throughput Synthesis and Screening Platforms

High-throughput synthesis (HTS) and screening are powerful tools in modern drug and materials discovery. worldbank.org this compound is an ideal candidate for inclusion in these platforms due to its potential for diversification.

Future work in this area would involve:

Combinatorial Library Synthesis: Utilizing automated synthesis platforms to react this compound with a large set of diverse building blocks through the reactions mentioned in section 7.1. This would rapidly generate a large library of related but structurally distinct molecules.

Scaffold Decoration: Using the compound as a central scaffold to which various R-groups can be attached in a parallel synthesis format. The resulting library could then be screened against a wide range of biological targets or for desired material properties. The commercial availability of this compound as a research chemical facilitates its integration into such workflows.

Advanced Applications in Targeted Drug Discovery and Chemical Biology

The benzylamine substructure is a common motif in many biologically active compounds. The specific substitution pattern of this compound offers a unique starting point for the design of novel therapeutic agents.

Emerging research could target:

Kinase Inhibitors: A patent for kinase inhibitors suggests the potential utility of scaffolds derived from or related to this compound. The development of derivatives for screening against various kinase families implicated in cancer and inflammatory diseases is a promising avenue.

GPCR Ligands: Substituted benzylamines are known to interact with G-protein coupled receptors. Derivatives of this compound could be synthesized and screened for activity at adrenergic, dopaminergic, or serotonergic receptors.

Chemical Probes: The development of tagged derivatives of this compound could lead to the creation of chemical probes to study biological systems, identify new protein targets, and elucidate mechanisms of action.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.